molecular formula C78H111N21O18 B12769616 (2-Phenylalanyl-4-norleucine)alpha-msh CAS No. 73391-90-9

(2-Phenylalanyl-4-norleucine)alpha-msh

Cat. No.: B12769616
CAS No.: 73391-90-9
M. Wt: 1630.8 g/mol
InChI Key: UBDHFRWEHJJGRR-LDVSLMDESA-N
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Description

(2-Phenylalanyl-4-norleucine)alpha-msh is a synthetic analogue of alpha-melanocyte-stimulating hormone (alpha-MSH). Alpha-MSH is a 13 amino acid neuropeptide secreted by melanocytes and keratinocytes after ultraviolet light exposure. It is responsible for melanin synthesis, playing a crucial role in skin pigmentation .

Preparation Methods

The synthesis of (2-Phenylalanyl-4-norleucine)alpha-msh involves the substitution of the fourth amino acid in the alpha-MSH sequence with norleucine and the seventh amino acid with phenylalanine. This synthetic route enhances the biological activity and stability of the compound. The preparation typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain .

Chemical Reactions Analysis

(2-Phenylalanyl-4-norleucine)alpha-msh undergoes various chemical reactions, including:

Scientific Research Applications

(2-Phenylalanyl-4-norleucine)alpha-msh has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Phenylalanyl-4-norleucine)alpha-msh involves binding to melanocortin receptors (MC1R, MC3R, MC4R, MC5R). This binding activates the Adenylyl Cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway, leading to the expression of melanogenesis enzyme genes. This pathway controls processes such as DNA damage repair, reduction of free radical production, and cell proliferation .

Comparison with Similar Compounds

(2-Phenylalanyl-4-norleucine)alpha-msh is unique due to its enhanced stability and prolonged biological activity compared to other alpha-MSH analogues. Similar compounds include:

Properties

CAS No.

73391-90-9

Molecular Formula

C78H111N21O18

Molecular Weight

1630.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C78H111N21O18/c1-5-6-24-52(91-75(115)61(42-101)97-72(112)57(35-47-21-11-8-12-22-47)94-74(114)60(41-100)88-45(4)102)68(108)92-54(29-30-64(104)105)70(110)96-59(37-49-39-83-43-87-49)73(113)93-56(34-46-19-9-7-10-20-46)71(111)90-53(27-17-32-84-78(81)82)69(109)95-58(36-48-38-85-51-25-14-13-23-50(48)51)67(107)86-40-63(103)89-55(26-15-16-31-79)77(117)99-33-18-28-62(99)76(116)98-65(44(2)3)66(80)106/h7-14,19-23,25,38-39,43-44,52-62,65,85,100-101H,5-6,15-18,24,26-37,40-42,79H2,1-4H3,(H2,80,106)(H,83,87)(H,86,107)(H,88,102)(H,89,103)(H,90,111)(H,91,115)(H,92,108)(H,93,113)(H,94,114)(H,95,109)(H,96,110)(H,97,112)(H,98,116)(H,104,105)(H4,81,82,84)/t52-,53-,54-,55-,56?,57-,58-,59-,60-,61-,62-,65-/m0/s1

InChI Key

UBDHFRWEHJJGRR-LDVSLMDESA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)C

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C

Origin of Product

United States

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